7-Fluoro-3-((tetrahydro-2H-pyran-4-yl)methyl)-1H-indole
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Overview
Description
7-Fluoro-3-((tetrahydro-2H-pyran-4-yl)methyl)-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. The presence of a fluorine atom at the 7th position and a tetrahydro-2H-pyran-4-yl)methyl group at the 3rd position of the indole ring imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-3-((tetrahydro-2H-pyran-4-yl)methyl)-1H-indole typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core structure.
Fluorination: Introduction of the fluorine atom at the 7th position of the indole ring can be achieved using electrophilic fluorination reagents such as Selectfluor.
Substitution: The tetrahydro-2H-pyran-4-yl)methyl group is introduced at the 3rd position of the indole ring through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the tetrahydro-2H-pyran-4-yl)methyl group.
Reduction: Reduction reactions can target the indole ring or the fluorine atom, leading to defluorination.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the indole ring or defluorinated products.
Substitution: Substituted indole derivatives with various functional groups replacing the fluorine atom.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a synthetic intermediate.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a lead compound in drug discovery programs targeting various diseases.
Industry:
- Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-Fluoro-3-((tetrahydro-2H-pyran-4-yl)methyl)-1H-indole depends on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, modulating their activity. The fluorine atom can enhance binding affinity and selectivity towards specific molecular targets, while the tetrahydro-2H-pyran-4-yl)methyl group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
7-Fluoroindole: Lacks the tetrahydro-2H-pyran-4-yl)methyl group, resulting in different chemical and biological properties.
3-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-indole: Lacks the fluorine atom, affecting its reactivity and biological activity.
Uniqueness:
- The combination of the fluorine atom and the tetrahydro-2H-pyran-4-yl)methyl group in 7-Fluoro-3-((tetrahydro-2H-pyran-4-yl)methyl)-1H-indole imparts unique chemical stability, reactivity, and potential biological activities that are not observed in similar compounds.
Properties
IUPAC Name |
7-fluoro-3-(oxan-4-ylmethyl)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO/c15-13-3-1-2-12-11(9-16-14(12)13)8-10-4-6-17-7-5-10/h1-3,9-10,16H,4-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGAQGWKHPZQBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC2=CNC3=C2C=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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